4-AP has been shown to increase the amplitude of end-plate currents in frog neuromuscular junctions, suggesting an enhancement of acetylcholine release without affecting the resting membrane potential or the end-plate current equilibrium potential1. This effect is attributed to the prolongation of the presynaptic action potential, which likely increases calcium concentration in the nerve terminal, thereby augmenting transmitter release1. In lymphocytes, 4-AP blocks voltage-gated potassium channels, particularly the delayed rectifier type, by binding to the open state of the channel and remaining trapped once the channel closes2. This blockage results in altered current kinetics and suggests that 4-AP acts from the intracellular side of the membrane2. Additionally, 4-AP has been found to increase spontaneous mechanical activity and noradrenaline release in the rat portal vein by enhancing the electrical excitability of the muscle membrane3. Furthermore, 4-AP indirectly stimulates both Ca2+ influx and protein kinase C substrate phosphorylation through voltage-dependent channels, which is dependent on Na+ channel activity4. This compound also prolongs the duration of nerve terminal action potentials by selectively flattening the K+ slope, which is indicative of potassium channel blockade and facilitation of transmitter release5.
At neuromuscular junctions, 4-AP has been shown to powerfully increase transmitter release from motor nerve terminals in response to single nerve impulses and during repetitive nerve activity9. This effect is particularly pronounced in conditions where neuromuscular transmission is compromised, such as magnesium- and botulinum-poisoned endplates, where 4-AP can restore transmission9.
In cardiac muscle, 4-AP exhibits a cholinergic effect, presumably mediated by acetylcholine release, which predominates over its direct positive inotropic effect in rabbits but not in cats6. This suggests a potential role for 4-AP in modulating cardiac function through its effects on neurotransmitter release.
4-AP is clinically approved for the symptomatic treatment of patients with multiple sclerosis (MS) due to its specific blockade of voltage-gated potassium channels7. Novel derivatives of 4-AP have been investigated for their potential in therapy and imaging of MS, with some showing increased potency in blocking voltage-gated potassium channels7.
Aminopyridines like 4-AP have been found to potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit, thereby directly stimulating high voltage-activated Ca2+ channels independent of Kv channels8. This finding challenges the conventional view that 4-AP facilitates transmission solely by blocking Kv channels.
In clinical practice, 4-AP has been used to reverse nondepolarizer blockade and may be effective in treating conditions such as myasthenia gravis and Eaton-Lambert syndrome10. Its central nervous system effects are considerable, accounting for major side effects like tremor, excitability, and convulsions10.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6